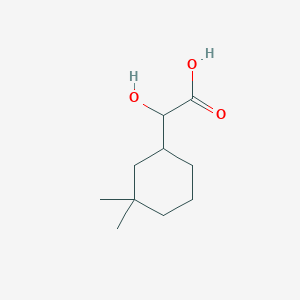
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane is a fluorinated organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with an ethynyl group and a tetrafluoroethyl group
Preparation Methods
The synthesis of 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the fluorine atoms, forming new derivatives.
Addition: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of dihalo or haloalkene products.
Scientific Research Applications
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with high thermal stability and chemical resistance.
Pharmaceuticals: Its potential bioactivity is being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Electronics: Due to its electronic properties, it is being investigated for use in organic electronics and as a component in semiconductors.
Mechanism of Action
The mechanism by which 1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane exerts its effects depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical reactions.
Comparison with Similar Compounds
1-Ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1,2,2-Tetrafluoroethylcyclopropane: Lacks the ethynyl group, resulting in different reactivity and applications.
1-Ethynylcyclopropane: Lacks the tetrafluoroethyl group, leading to lower chemical stability and different electronic properties.
1-(1,1,2,2-Tetrafluoroethyl)cyclopropane:
The presence of both the ethynyl and tetrafluoroethyl groups in this compound makes it unique, providing a combination of high reactivity and stability, which is advantageous for various applications.
Properties
Molecular Formula |
C7H6F4 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
1-ethynyl-1-(1,1,2,2-tetrafluoroethyl)cyclopropane |
InChI |
InChI=1S/C7H6F4/c1-2-6(3-4-6)7(10,11)5(8)9/h1,5H,3-4H2 |
InChI Key |
LVMBVTYYUPDLTF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
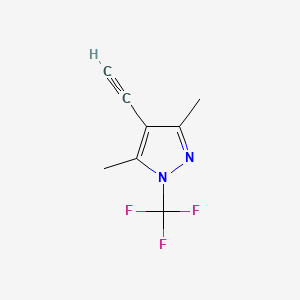
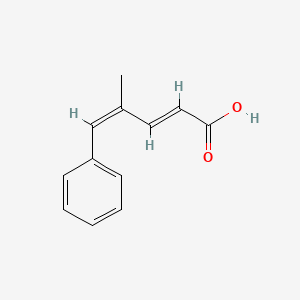
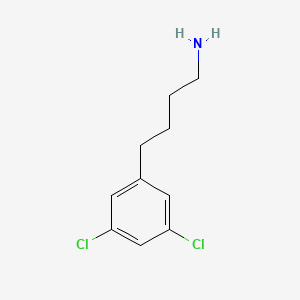
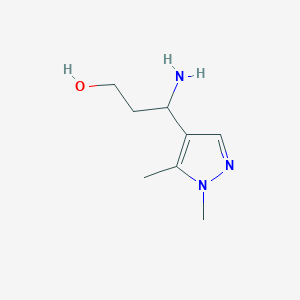
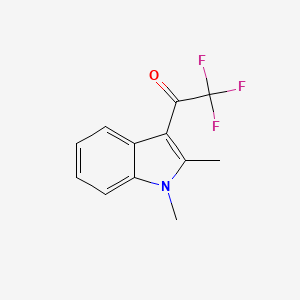
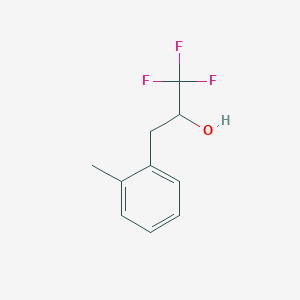
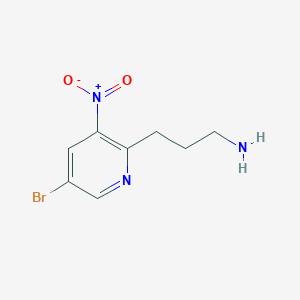
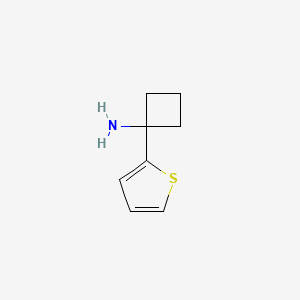
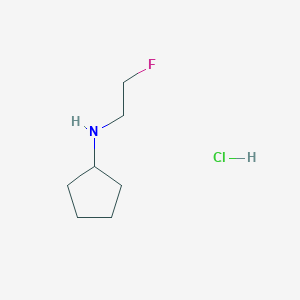
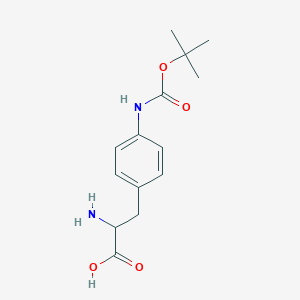
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
